Cyclopropyl 3-trifluoromethylphenyl ketone
Overview
Description
Cyclopropyl 3-trifluoromethylphenyl ketone is a compound characterized by the presence of a cyclopropyl group attached to a trifluoromethylphenyl ketone structure. This compound is notable for its unique chemical properties, which make it a valuable target in synthetic organic chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed cross-coupling reaction of aryl bromides or triflates with cyclopropylmagnesium bromide in the presence of zinc bromide . This method is known for its high yield and functional group tolerance.
Industrial Production Methods: Industrial production of cyclopropyl 3-trifluoromethylphenyl ketone often employs large-scale catalytic processes to ensure efficiency and cost-effectiveness. The use of robust catalysts like palladium and nickel, along with optimized reaction conditions, allows for the scalable synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl 3-trifluoromethylphenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclopropyl 3-trifluoromethylphenyl ketone has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of cyclopropyl 3-trifluoromethylphenyl ketone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor and its potential therapeutic effects .
Comparison with Similar Compounds
Cyclopropylphenyl ketone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Trifluoromethylphenyl ketone: Lacks the cyclopropyl group, affecting its steric and electronic properties.
Uniqueness: Cyclopropyl 3-trifluoromethylphenyl ketone is unique due to the combined presence of the cyclopropyl and trifluoromethyl groups. This combination imparts distinct steric and electronic characteristics, making it a versatile compound in synthetic chemistry and various applications .
Properties
IUPAC Name |
cyclopropyl-[3-(trifluoromethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)9-3-1-2-8(6-9)10(15)7-4-5-7/h1-3,6-7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNWWUZGUWKJEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642501 | |
Record name | Cyclopropyl[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38675-82-0 | |
Record name | Cyclopropyl[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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